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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B10824691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetics of LEO 39652, a novel

"dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic

dermatitis. The performance of LEO 39652 is primarily compared with LEO 29102, another

topical PDE4 inhibitor from the same developer, to provide context for its clinical development

and pharmacokinetic profile.

Executive Summary
LEO 39652 is designed as a "dual-soft" drug, incorporating ester functionalities that are

intended to be rapidly metabolized to inactive metabolites in systemic circulation, thereby

minimizing side effects.[1] However, clinical and preclinical data indicate that this rapid

metabolism may also contribute to lower drug concentrations at the target site in the skin,

leading to reduced clinical efficacy compared to other topical PDE4 inhibitors like LEO 29102.

This analysis is supported by data from dermal open flow microperfusion (dOFM) and skin

biopsy studies.

Data Presentation: LEO 39652 vs. LEO 29102
The following table summarizes the key pharmacokinetic and pharmacodynamic data for LEO
39652 and its comparator, LEO 29102.
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Parameter LEO 39652 LEO 29102 Reference(s)

Chemical Name

Isobutyl 1-[8-Methoxy-

5-(1-oxo-3H-

isobenzofuran-5-yl)-[2]

[3][4]triazolo[1,5-

a]pyridin-2-

yl]cyclopropanecarbox

ylate

2-{6-[2-(3,5-Dichloro-

4-pyridyl)acetyl]-2,3-

dimethoxyphenoxy}-

N-propylacetamide

Mechanism of Action
Phosphodiesterase 4

(PDE4) Inhibitor

Phosphodiesterase 4

(PDE4) Inhibitor

Indication
Atopic Dermatitis

(Topical)

Atopic Dermatitis

(Topical)

Dermal Interstitial

Fluid (dISF)

Concentration

(Barrier-Impaired

Skin)

33 nM 2100 nM

Systemic Exposure

(Cmax)
Not explicitly found

5.07 ng/mL (at 53%

BSA exposure)

Metabolism

Rapidly degraded by

blood and liver to

inactive metabolites

via hydrolysis of ester

functionalities.

More stable; does not

contain ester

functionalities

susceptible to rapid

hydrolysis.

Apparent Half-life in

Human Skin S9

Fraction

27 minutes > 240 minutes

Target Engagement

(cAMP levels)

No evidence of target

engagement

Elevated cAMP levels

observed

BSA: Body Surface Area

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.researchgate.net/publication/346528760_Evaluating_Dermal_Pharmacokinetics_and_Pharmacodymanic_Effect_of_Soft_Topical_PDE4_Inhibitors_Open_Flow_Microperfusion_and_Skin_Biopsies
https://pubmed.ncbi.nlm.nih.gov/33188482/
https://ouci.dntb.gov.ua/en/works/lD0XoYgl/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The pharmacokinetic data presented were primarily generated using dermal open flow

microperfusion (dOFM) and skin punch biopsies.

Dermal Open Flow Microperfusion (dOFM)
This technique allows for the continuous sampling of interstitial fluid from the dermis, providing

a measure of the unbound drug concentration at the target site.

Methodology:

Probe Insertion: A sterile, membrane-free dOFM probe is inserted into the dermis of the

target skin area.

Perfusion: A physiological solution (perfusate) is pumped through the probe at a low flow

rate.

Sample Collection: The perfusate equilibrates with the dermal interstitial fluid, and the

resulting sample, containing the drug, is collected for analysis.

Analysis: The concentration of the drug and its metabolites in the collected samples is

quantified using a validated analytical method, such as liquid chromatography-mass

spectrometry (LC-MS).

Skin Punch Biopsy
This method involves the removal of a small, full-thickness skin sample to measure the total

drug concentration in the skin.

Methodology:

Anesthesia: The target area of the skin is locally anesthetized.

Biopsy: A circular blade (punch) is used to cut and remove a small, cylindrical piece of skin

(typically 3-4 mm in diameter).
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Sample Processing: The biopsy sample is homogenized and extracted to isolate the drug

and its metabolites.

Analysis: The concentration of the drug in the extract is determined using a validated

analytical method like LC-MS.
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Caption: PDE4 inhibition by LEO 39652 increases cAMP, reducing pro-inflammatory cytokine

production.

Experimental Workflow for Comparative
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Caption: Workflow for comparing the pharmacokinetics of topical drugs using dOFM and skin

biopsies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Soft" PDE4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824691#comparative-analysis-of-leo-39652-
pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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